REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]12[CH2:10][CH2:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]2[C:11]([O:13]C)=[O:12]>>[CH:3]12[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10]1)[CH2:5][CH:4]2[C:11]([OH:13])=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl bicyclo[2.2.2]octane-2-carboxylate
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)CC2)C(=O)OC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo, water
|
Type
|
ADDITION
|
Details
|
added (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(CC1)CC2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]12[CH2:10][CH2:9][CH:6]([CH2:7][CH2:8]1)[CH2:5][CH:4]2[C:11]([O:13]C)=[O:12]>>[CH:3]12[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10]1)[CH2:5][CH:4]2[C:11]([OH:13])=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl bicyclo[2.2.2]octane-2-carboxylate
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C12C(CC(CC1)CC2)C(=O)OC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solvent was concentrated in vacuo, water
|
Type
|
ADDITION
|
Details
|
added (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into dichloromethane (3×50 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CC(CC1)CC2)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |